2-Amino-3-nitrobenzaldehyde
Overview
Description
2-Amino-3-nitrobenzaldehyde is a chemical compound that serves as a key intermediate in the synthesis of various heterocyclic compounds. It is characterized by the presence of an amino group and a nitro group on a benzaldehyde framework. This compound is particularly significant in the field of organic chemistry due to its reactivity and the ability to form complex structures through various chemical reactions.
Synthesis Analysis
The synthesis of derivatives of 2-aminobenzaldehyde has been explored in the literature. One method involves the reaction of beta-nitrostyrenes with 2-aminobenzaldehyde in the presence of DABCO, leading to the formation of 3-nitro-1,2-dihydroquinolines. This reaction is versatile as it can also accommodate other alkyl nitro olefins . Another approach for synthesizing substituted 3-aminoarylquinolines starts from 2-nitrobenzaldehyde, which is reduced to 2-aminobenzaldehyde in situ using SnCl2, followed by condensation with indole under microwave irradiation .
Molecular Structure Analysis
The molecular structure of 2-Amino-3-nitrobenzaldehyde is characterized by the presence of an amino group (-NH2) at the second position and a nitro group (-NO2) at the third position on the benzaldehyde ring. This arrangement of functional groups is crucial as it influences the reactivity and the types of reactions the compound can undergo. The structure provides the ability to form bonds with various substituents, leading to the creation of complex molecules.
Chemical Reactions Analysis
2-Amino-3-nitrobenzaldehyde can undergo a range of chemical reactions. For instance, when derivatives of 2-aminobenzaldehyde are reacted with beta-nitrostyrenes, not only are 3-nitro-1,2-dihydroquinolines formed, but also unique rearrangement products can be produced . Additionally, the synthesis of 3-amino-5-nitrobenzaldehyde oxime from 3-amino-5-nitrobenzaldehyde phenylhydrazone demonstrates the compound's ability to participate in reactions leading to novel diaryl- and arylnitrofuroxans .
Physical and Chemical Properties Analysis
The physical and chemical properties of 2-Amino-3-nitrobenzaldehyde are influenced by its functional groups. The amino group is a donor of electron density, which can affect the compound's boiling point, solubility, and stability. The nitro group is an electron-withdrawing group, which can contribute to the compound's acidity and reactivity. These properties are essential for understanding the behavior of 2-Amino-3-nitrobenzaldehyde in various chemical environments and for predicting its reactivity in the synthesis of more complex molecules.
Scientific Research Applications
Synthesis and Characterization
- A study by Delatour et al. (2003) described a method for preparing carbon-13-labeled 2-nitrobenzaldehyde derivatives of nitrofuran metabolites. This process involved nitration and oxidation steps, leading to the synthesis of compounds for quantifying trace levels of nitrofuran residues in animal-origin foods. The study emphasized the utility of 2-nitrobenzaldehyde in synthesizing metabolite derivatives for analytical purposes in food safety research (Delatour et al., 2003).
Photochemistry
- Galbavy et al. (2010) investigated the use of 2-nitrobenzaldehyde as a chemical actinometer, a substance used to measure the intensity of ultraviolet light. Their research found that the photochemical properties of 2-nitrobenzaldehyde were stable across different temperatures, both in water and water ice. This makes it a reliable tool for studying photochemical reactions in varied environments (Galbavy et al., 2010).
Chemical Synthesis
- Cho et al. (2002) demonstrated the use of nitrobenzaldehydes in the synthesis of compounds with both homoallylic alcohol and aromatic amine functionalities. This study highlights the versatility of 2-nitrobenzaldehyde derivatives in creating useful precursors for heterocyclic compounds, indicating its significance in organic synthesis (Cho et al., 2002).
Heterocyclic Chemistry
- In a study by Park and Jung (2005), 2-nitrobenzaldehydes were used to synthesize 3-substituted and 1,3-disubstituted quinolin-2(1H)-ones, showcasing its role in the creation of complex organic structures. This research provides insights into the use of 2-nitrobenzaldehyde in the field of heterocyclic chemistry, particularly in the synthesis of quinoline derivatives (Park & Jung, 2005).
Future Directions
properties
IUPAC Name |
2-amino-3-nitrobenzaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6N2O3/c8-7-5(4-10)2-1-3-6(7)9(11)12/h1-4H,8H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDKGAMZVANIDGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)[N+](=O)[O-])N)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40540258 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Amino-3-nitrobenzaldehyde | |
CAS RN |
97271-97-1 | |
Record name | 2-Amino-3-nitrobenzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40540258 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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